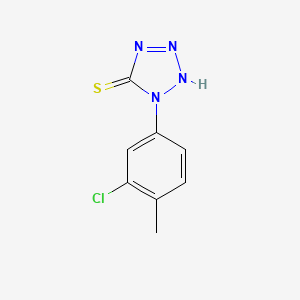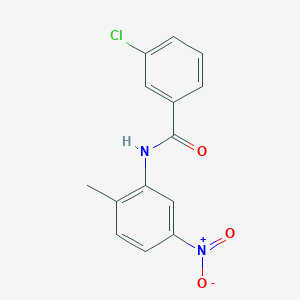
3-chloro-N-(2-methyl-5-nitrophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-(2-methyl-5-nitrophenyl)benzamide, also known as MNBA, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of benzamide derivatives and has been synthesized using different methods. MNBA has been found to have potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
3-chloro-N-(2-methyl-5-nitrophenyl)benzamide exerts its pharmacological effects by inhibiting the activity of specific enzymes or receptors in the body. For example, 3-chloro-N-(2-methyl-5-nitrophenyl)benzamide has been found to inhibit the activity of COX-2, which is involved in the production of prostaglandins, mediators of inflammation. 3-chloro-N-(2-methyl-5-nitrophenyl)benzamide has also been found to inhibit the activity of topoisomerase II, an enzyme that plays a key role in DNA replication and repair. Inhibition of topoisomerase II can lead to DNA damage and cell death.
Biochemical and Physiological Effects
3-chloro-N-(2-methyl-5-nitrophenyl)benzamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. 3-chloro-N-(2-methyl-5-nitrophenyl)benzamide has also been found to have antitumor activity against several cancer cell lines, including breast cancer, lung cancer, and colon cancer. 3-chloro-N-(2-methyl-5-nitrophenyl)benzamide has been shown to induce apoptosis, a form of programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
3-chloro-N-(2-methyl-5-nitrophenyl)benzamide has several advantages and limitations for lab experiments. One of the advantages of using 3-chloro-N-(2-methyl-5-nitrophenyl)benzamide in lab experiments is its high potency and specificity. 3-chloro-N-(2-methyl-5-nitrophenyl)benzamide has been found to have potent pharmacological effects at low concentrations. Another advantage of using 3-chloro-N-(2-methyl-5-nitrophenyl)benzamide is its ease of synthesis and purification. However, one of the limitations of using 3-chloro-N-(2-methyl-5-nitrophenyl)benzamide is its potential toxicity. 3-chloro-N-(2-methyl-5-nitrophenyl)benzamide has been found to be toxic to some cell lines at high concentrations. Therefore, caution should be taken when using 3-chloro-N-(2-methyl-5-nitrophenyl)benzamide in lab experiments.
Orientations Futures
There are several future directions for research on 3-chloro-N-(2-methyl-5-nitrophenyl)benzamide. One direction is to investigate the potential of 3-chloro-N-(2-methyl-5-nitrophenyl)benzamide as a lead compound for the development of new drugs. 3-chloro-N-(2-methyl-5-nitrophenyl)benzamide has been found to have potent pharmacological effects and could be used as a starting point for the development of new drugs with improved efficacy and safety. Another direction is to investigate the mechanism of action of 3-chloro-N-(2-methyl-5-nitrophenyl)benzamide in more detail. Understanding how 3-chloro-N-(2-methyl-5-nitrophenyl)benzamide exerts its pharmacological effects could lead to the development of new drugs with similar mechanisms of action. Finally, investigating the potential of 3-chloro-N-(2-methyl-5-nitrophenyl)benzamide in combination with other drugs could lead to the development of new therapeutic approaches for the treatment of various diseases.
Méthodes De Synthèse
3-chloro-N-(2-methyl-5-nitrophenyl)benzamide can be synthesized using different methods. One of the most commonly used methods for synthesizing 3-chloro-N-(2-methyl-5-nitrophenyl)benzamide is the reaction of 3-chlorobenzoic acid with 2-methyl-5-nitroaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction is carried out in a solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified using column chromatography.
Applications De Recherche Scientifique
3-chloro-N-(2-methyl-5-nitrophenyl)benzamide has been used in various scientific research applications. It has been found to have potential applications in medicinal chemistry, particularly in the development of new drugs. 3-chloro-N-(2-methyl-5-nitrophenyl)benzamide has been shown to have antibacterial, antifungal, and antitumor activities. It has also been used in the development of new anti-inflammatory agents. 3-chloro-N-(2-methyl-5-nitrophenyl)benzamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
Propriétés
IUPAC Name |
3-chloro-N-(2-methyl-5-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O3/c1-9-5-6-12(17(19)20)8-13(9)16-14(18)10-3-2-4-11(15)7-10/h2-8H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPOYGFHKEBAXGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(2-methyl-5-nitrophenyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[2-(acetylamino)phenyl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B5868960.png)
![1-(1-benzofuran-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone](/img/structure/B5868961.png)
![N-(2-methoxyphenyl)-N'-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5868974.png)
![6-[4-(4-aminophenoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5868979.png)
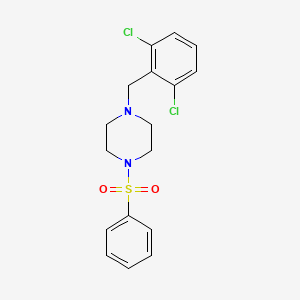
![1-[2-(3-isopropylphenoxy)ethyl]pyrrolidine](/img/structure/B5868991.png)

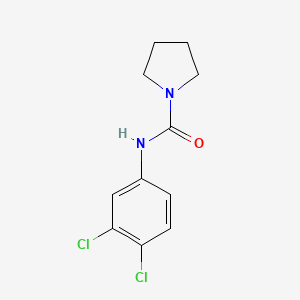
![N'-[2-(2-bromo-4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide](/img/structure/B5869002.png)
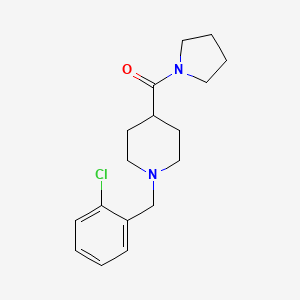
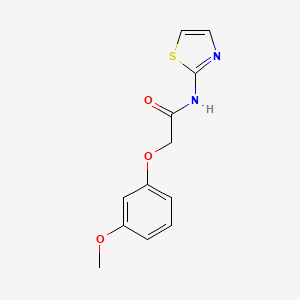
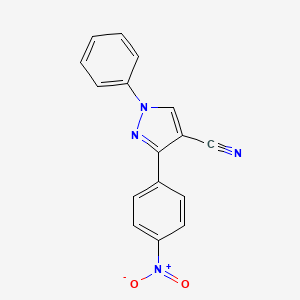
![ethyl 2-[(4-fluorobenzoyl)amino]-4-isobutyl-3-thiophenecarboxylate](/img/structure/B5869014.png)
